

# An In-depth Technical Guide to the Mechanism of Action of UMM-766

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | UMM-766  |
| Cat. No.:      | B8545543 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**UMM-766**, also known as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable nucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of orthopoxviruses.<sup>[1][2][3]</sup> Identified through a high-throughput screening of a proprietary collection of small molecules from Merck, **UMM-766** has emerged as a promising candidate for the development of medical countermeasures against orthopoxvirus infections, which continue to pose a public health concern as evidenced by the global Mpox outbreak.<sup>[2][4][5]</sup> Preclinical studies have shown its efficacy in in vitro and in vivo models, warranting further investigation into its precise mechanism of action and therapeutic potential.<sup>[2][5][6]</sup>

## Core Mechanism of Action

**UMM-766** functions as a nucleoside inhibitor, targeting viral replication.<sup>[2]</sup> While its precise interactions are still under full elucidation, it is suggested to act as a DNA-dependent RNA polymerase (DdRp) inhibitor.<sup>[7]</sup> This mechanism is consistent with its structural design as a nucleoside analog. It is hypothesized that **UMM-766** is incorporated into the nascent viral RNA chain during transcription, leading to premature chain termination and the cessation of viral replication. This is supported by previous findings that **UMM-766** can inhibit Hepatitis C Virus (HCV) RNA replication through chain termination mediated by the NS5B protein, an RNA-dependent RNA polymerase.<sup>[7]</sup>

The proposed mechanism of action for **UMM-766** against orthopoxviruses involves several key steps:

- **Cellular Uptake:** As an orally available compound, **UMM-766** is absorbed and distributed to target cells.
- **Metabolic Activation:** Inside the host cell, **UMM-766** is likely phosphorylated by host cell kinases to its active triphosphate form.
- **Inhibition of Viral Polymerase:** The triphosphate form of **UMM-766** competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the viral DNA-dependent RNA polymerase.
- **Chain Termination:** Upon incorporation, the modified nucleoside analog prevents the addition of subsequent nucleotides, effectively terminating the elongation of the viral RNA chain.
- **Inhibition of Viral Proliferation:** The disruption of viral transcription prevents the synthesis of essential viral proteins, thereby inhibiting viral replication and proliferation.

## Quantitative Data Summary

The antiviral activity of **UMM-766** has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of **UMM-766**

| Virus                  | Cell Line | EC50 (μM) | Selective Index (SI) |
|------------------------|-----------|-----------|----------------------|
| Vaccinia Virus (VACV)  | RAW264.7  | <1        | Desirable Range      |
| Vaccinia Virus (VACV)  | MRC-5     | <1        | Desirable Range      |
| Rabbitpox Virus (RPXV) | RAW264.7  | <1        | Desirable Range      |
| Cowpox Virus (CPXV)    | RAW264.7  | <1        | Desirable Range      |

Data extracted from Mudhasani et al., 2024.[8]

Table 2: In Vivo Efficacy of **UMM-766** in a Murine Model of Orthopox Disease

| Animal Model | Virus Strain | UMM-766 Dose (mg/kg) | Outcome                                                                                                                             |
|--------------|--------------|----------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| BALB/c mice  | VACV         | 1, 3, 10             | Dose-dependent increase in survival. <a href="#">[2]</a>                                                                            |
| BALB/c mice  | VACV         | 10                   | Significant reduction in lesions in the lung and nasal cavity; markedly lower viral levels. <a href="#">[2]</a> <a href="#">[5]</a> |
| BALB/c mice  | VACV         | 10                   | Protection against severe disease in a semi-lethal murine model. <a href="#">[2]</a>                                                |

The in vivo studies involved a 7-day dosing regimen of orally administered **UMM-766** following intranasal challenge with Vaccinia Virus (VACV).[\[2\]](#)

## Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of **UMM-766**.

### High-Throughput Screening (HTS) for Orthopoxvirus Inhibitors

A high-content, image-based phenotypic assay was employed to screen a panel of Merck's proprietary small molecules.[\[2\]](#)

- Cell Culture: Vero 76 cells were used for viral propagation.
- Viral Infection: Cells were infected with the Western Reserve strain of Vaccinia Virus (VACV) at a specific multiplicity of infection (MOI).

- Compound Addition: The small molecule library, including **UMM-766**, was added to the infected cells.
- Imaging and Analysis: High-content imaging was used to assess the phenotypic effects of the compounds on viral replication and host cell viability. The selective index (SI), a ratio of cytotoxicity to antiviral activity, was calculated to identify potent and non-toxic compounds.

## In Vivo Murine Model of Orthopox Disease

To evaluate the in vivo efficacy of **UMM-766**, a murine model of severe orthopoxvirus infection was utilized.[2]

- Animal Model: BALB/c mice were used for the study.
- Viral Challenge: Mice were anesthetized and challenged via intranasal instillation with a target dose of  $5.5 \times 10^5$  Plaque Forming Units (PFU) of VACV on Day 0.[2]
- Drug Administration: **UMM-766** was administered orally by gavage at doses of 1, 3, or 10 mg/kg, starting on Day 1 and continuing for 7 days. A vehicle control group was also included.[2]
- Monitoring and Endpoints: Animals were monitored daily for weight changes and signs of disease for 21 days post-infection. Survival was a primary endpoint.[2]
- Pathology and Viral Load: On Day 6, a subset of animals was euthanized for histopathological analysis of tissues, including the lung and nasal cavity. Viral loads in these tissues were also quantified.[9]

## Visualizations

## Proposed Mechanism of Action of **UMM-766**



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **UMM-766** in inhibiting orthopoxvirus replication.

# Experimental Workflow for In Vivo Efficacy Testing



[Click to download full resolution via product page](#)

Caption: Workflow for the in vivo evaluation of **UMM-766** in a murine orthopoxvirus model.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. UMM-766 | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]

- 4. scienceopen.com [scienceopen.com]
- 5. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of UMM-766]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8545543#what-is-the-mechanism-of-action-of-umm-766>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)